4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
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Overview
Description
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexylamino group, a methylthio group, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable pyrimidine derivative, followed by the introduction of the methylthio group and the formyl group through subsequent reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzaldehyde: Shares the methylthio and formyl groups but differs in the aromatic ring structure.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains a pyrimidine ring with different substituents, used in energetic materials.
1,3-Disubstituted-5-aryl-2,7-dithioxo/dioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin: Another pyrimidine derivative with different functional groups.
Uniqueness
4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its cyclohexylamino group provides steric bulk and potential for hydrophobic interactions, while the methylthio and formyl groups offer sites for further chemical modification and reactivity.
Properties
Molecular Formula |
C12H17N3OS |
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Molecular Weight |
251.35 g/mol |
IUPAC Name |
4-(cyclohexylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H17N3OS/c1-17-12-13-7-9(8-16)11(15-12)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14,15) |
InChI Key |
UCAYCVGZQREMAR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CCCCC2)C=O |
Origin of Product |
United States |
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